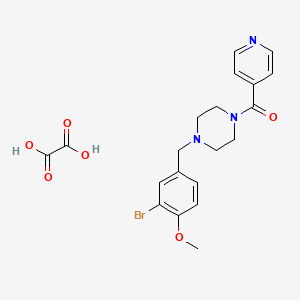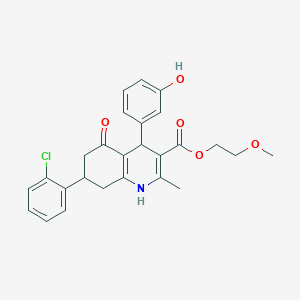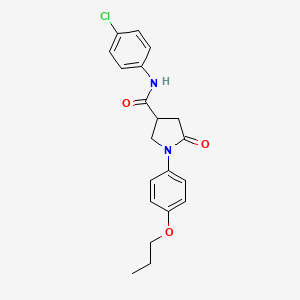![molecular formula C26H23N3O2S B4013395 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone](/img/structure/B4013395.png)
2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves several key steps, including alkylation and reduction processes. For instance, the synthesis of (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol from 4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol showcases a typical pathway involving alkaline conditions for alkylation followed by reduction to obtain the secondary alcohol with an asymmetric carbon (Wurfer & Badea, 2021).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods such as FT-IR, NMR, and X-ray diffraction analysis. For related compounds, spectroscopy studies and theoretical calculations like DFT and HF methods provide insights into the vibrational frequencies, molecular geometry, and chemical shift values, aligning experimental data with theoretical models for a comprehensive understanding of the molecular structure (Alaşalvar et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-triazoles include alkylation, where the triazole thiol undergoes a substitution reaction to form new derivatives. This reactivity pattern is pivotal for generating a wide range of compounds with varied biological activities. The synthesis processes and the resulting chemical structures are crucial for understanding the reactivity and potential applications of these compounds (Sameluk & Kaplaushenko, 2015).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are determined through experimental methods including X-ray crystallography. These properties are essential for the identification, characterization, and application of 1,2,4-triazole derivatives. The crystal structure analysis provides detailed information on the molecular and crystal packing, which is fundamental for understanding the material's properties and potential applications (Kesternich et al., 2010).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazoles, including their reactivity patterns, stability, and interactions with other molecules, are key factors in their application in various fields. Studies on their synthesis, molecular structure, and reactivity provide valuable information on their potential as intermediates in organic synthesis, as well as their biological activities. The diverse reactivity and stability of these compounds under different conditions highlight their versatility and potential for various applications (Raghu et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds related to 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone has led to the development of novel compounds with significant applications. For instance, Wurfer and Badea (2021) synthesized new compounds by alkylating 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, leading to the creation of novel ketones and secondary alcohols with potential for further research applications. These compounds were characterized using advanced spectroscopic methods, highlighting the diverse potential of triazole derivatives in scientific research (Wurfer & Badea, 2021).
Application in Corrosion Inhibition
Triazole derivatives, including those structurally related to 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone, have been studied for their effectiveness as corrosion inhibitors. Li et al. (2007) investigated the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media, finding that these compounds show good inhibition efficiencies which could be linked to their adsorption characteristics and the relationship between their molecular structure and inhibition efficiency (Li, He, Pei, & Hou, 2007).
Optical and Nonlinear Optical Properties
Another study by Mostaghni, Shafiekhani, and Mahani (2022) explored the nonlinear optical properties of a compound similar to 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone, demonstrating its potential use in optical devices. This research indicates the significant nonlinear optical properties and suitability for nonlinear optics studies and applications in optical devices, suggesting that derivatives of 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone could have similar applications (Mostaghni, Shafiekhani, & Mahani, 2022).
Anticancer Activity
Furthermore, derivatives of eugenol, which share a part of the chemical structure with the compound , have been synthesized and evaluated for their anticancer activity against breast cancer cells. A study by Alam (2022) identified potent eugenol 1,2,3-triazole derivatives exhibiting significant cytotoxicity, highlighting the potential of 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone derivatives in the development of anticancer agents (Alam, 2022).
Eigenschaften
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-3-18-29-25(21-16-10-11-17-22(21)31-2)27-28-26(29)32-24(20-14-8-5-9-15-20)23(30)19-12-6-4-7-13-19/h3-17,24H,1,18H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPXLILHGYTHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4013315.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-nitrophenyl)benzamide](/img/structure/B4013331.png)
![10-acetyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013343.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole](/img/structure/B4013350.png)

![4-({2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B4013370.png)
![3-{[4-(phenylacetyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4013378.png)



